Cas no 2229546-85-2 (4-bromofuran-2-sulfonamide)

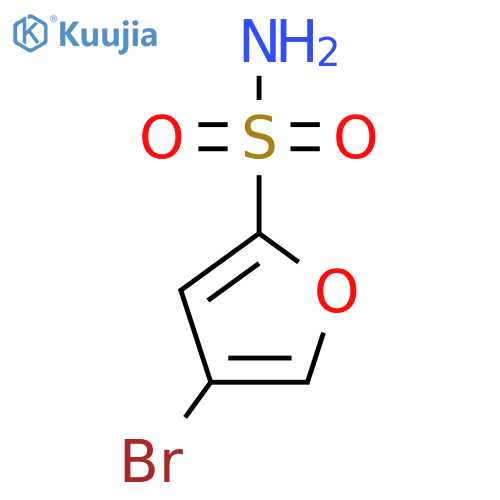

4-bromofuran-2-sulfonamide structure

商品名:4-bromofuran-2-sulfonamide

4-bromofuran-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-bromofuran-2-sulfonamide

- 2229546-85-2

- EN300-1991337

-

- インチ: 1S/C4H4BrNO3S/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)

- InChIKey: HZQXLZDVUWTYMW-UHFFFAOYSA-N

- ほほえんだ: BrC1=COC(=C1)S(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 224.90953g/mol

- どういたいしつりょう: 224.90953g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

4-bromofuran-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1991337-5.0g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1991337-10.0g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1991337-0.1g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 0.1g |

$1307.0 | 2023-09-16 | ||

| Enamine | EN300-1991337-1g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 1g |

$1485.0 | 2023-09-16 | ||

| Enamine | EN300-1991337-0.25g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 0.25g |

$1366.0 | 2023-09-16 | ||

| Enamine | EN300-1991337-2.5g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 2.5g |

$2912.0 | 2023-09-16 | ||

| Enamine | EN300-1991337-1.0g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1991337-0.05g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 0.05g |

$1247.0 | 2023-09-16 | ||

| Enamine | EN300-1991337-0.5g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 0.5g |

$1426.0 | 2023-09-16 | ||

| Enamine | EN300-1991337-10g |

4-bromofuran-2-sulfonamide |

2229546-85-2 | 10g |

$6390.0 | 2023-09-16 |

4-bromofuran-2-sulfonamide 関連文献

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2229546-85-2 (4-bromofuran-2-sulfonamide) 関連製品

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量